Physicochemical Differentiation: Lipophilicity (LogP) and Polar Surface Area (PSA)
The 2-methoxyphenyl substitution on the 1,2,4-oxadiazole ring yields a specific lipophilicity profile compared to other aryl-substituted analogs. For CAS 883546-54-1, the predicted LogP is 2.03 . While direct experimental LogP values for the closest comparator, 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, are not available, the introduction of a nitro group is known to significantly decrease LogP relative to a methoxy group due to its strong electron-withdrawing nature and increased polarity [1]. This difference in lipophilicity directly impacts membrane permeability and solubility, making the 2-methoxyphenyl variant a distinct chemical tool for exploring SAR in cell-based assays.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.03 (ACD/Labs Predicted) |
| Comparator Or Baseline | 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (No direct LogP data; inferred lower LogP due to nitro group) |
| Quantified Difference | Not directly quantified; inferred difference based on substituent electronic effects. |
| Conditions | In silico prediction using ACD/Labs Percepta Platform. |
Why This Matters
This distinction is crucial for medicinal chemists selecting a scaffold with a specific lipophilicity range to optimize ADME properties.
- [1] BRENDA Enzyme Database. 1.1.1.21 in complex with NADP+ and inhibitor 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. Homo sapiens P15121. View Source
